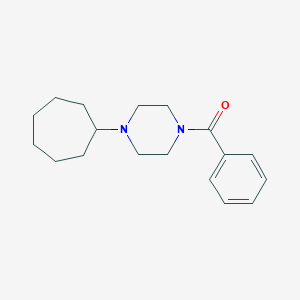
1-Benzoyl-4-cycloheptylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-4-cycloheptylpiperazine (BHCP) is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied due to its potential therapeutic properties, particularly its ability to act as a selective agonist for the 5-HT7 receptor. This receptor is known to play a critical role in regulating various physiological processes, including mood, cognition, and sleep.
Wirkmechanismus
1-Benzoyl-4-cycloheptylpiperazine acts as a selective agonist for the 5-HT7 receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Activation of this receptor has been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and acetylcholine. 1-Benzoyl-4-cycloheptylpiperazine has been shown to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-Benzoyl-4-cycloheptylpiperazine has been shown to exert anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been shown to improve cognitive function and sleep quality. These effects are thought to be mediated by the activation of the 5-HT7 receptor, which regulates various physiological processes, including mood, cognition, and sleep.
Vorteile Und Einschränkungen Für Laborexperimente
1-Benzoyl-4-cycloheptylpiperazine has several advantages for lab experiments, including its high potency and selectivity for the 5-HT7 receptor. It also has a relatively long half-life, which allows for sustained effects in animal models. However, 1-Benzoyl-4-cycloheptylpiperazine has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects at higher doses.
Zukünftige Richtungen
For 1-Benzoyl-4-cycloheptylpiperazine research include further investigation of its therapeutic potential for the treatment of various psychiatric disorders, including anxiety, depression, and schizophrenia. Additionally, research is needed to better understand the underlying mechanisms of action of 1-Benzoyl-4-cycloheptylpiperazine and its effects on various physiological processes. Further optimization of the synthesis method and development of novel analogs may also be pursued to improve the potency, selectivity, and pharmacokinetic properties of 1-Benzoyl-4-cycloheptylpiperazine.
Synthesemethoden
1-Benzoyl-4-cycloheptylpiperazine can be synthesized through a multistep process involving the reaction of cycloheptylamine with benzoyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to a cyclization reaction with phosgene to yield the final product. This method has been optimized to produce high yields of 1-Benzoyl-4-cycloheptylpiperazine with high purity.
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-4-cycloheptylpiperazine has been extensively studied for its potential therapeutic properties, particularly its ability to act as a selective agonist for the 5-HT7 receptor. This receptor is known to play a critical role in regulating various physiological processes, including mood, cognition, and sleep. 1-Benzoyl-4-cycloheptylpiperazine has been shown to exert anxiolytic, antidepressant, and antipsychotic effects in animal models, suggesting its potential as a novel therapeutic agent for the treatment of various psychiatric disorders.
Eigenschaften
Produktname |
1-Benzoyl-4-cycloheptylpiperazine |
|---|---|
Molekularformel |
C18H26N2O |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
(4-cycloheptylpiperazin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C18H26N2O/c21-18(16-8-4-3-5-9-16)20-14-12-19(13-15-20)17-10-6-1-2-7-11-17/h3-5,8-9,17H,1-2,6-7,10-15H2 |
InChI-Schlüssel |
GJQCANDRTQADMJ-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1CCCC(CC1)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(1-Cyclopentyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247433.png)
![4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-2,6-dimethylmorpholine](/img/structure/B247436.png)
![2,6-Dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247438.png)
![4-[1-(3-Fluorobenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B247439.png)
![2,6-Dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine](/img/structure/B247440.png)
![2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine](/img/structure/B247441.png)
![4-[1-(2,3-Dimethoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247443.png)
![4-[1-(2-Chlorobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247444.png)
![1-[1-(3-Methylbenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247447.png)
![1-Methyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B247448.png)
![4-Bromo-2-{[4-(4-methyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247449.png)
![1-[1-(3-Fluorobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247451.png)
![1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247452.png)